4'-Methylsulfanyl-biphenyl-2-carboxylic acid
Description
Contextualization of Biphenyl (B1667301) Carboxylic Acid Scaffolds in Chemical Research
Biphenyl derivatives are a critical class of organic compounds, frequently appearing as essential structural motifs in pharmaceuticals, agrochemicals, and materials science. ajgreenchem.comresearchgate.net The inherent stability and conformational flexibility of the biphenyl core make it a versatile scaffold in drug design and discovery. researchgate.net The introduction of a carboxylic acid group onto the biphenyl structure further enhances its utility, providing a handle for various chemical transformations and influencing the molecule's physicochemical properties, such as polarity and bioavailability. ajgreenchem.com
Significance of Sulfur-Containing Substituents in Biphenyl Systems
The incorporation of sulfur-containing functional groups, such as the methylsulfanyl (thioether) group, into organic molecules is a well-established strategy in medicinal chemistry. tandfonline.comtandfonline.comnih.gov Sulfur's ability to exist in various oxidation states (thioether, sulfoxide, sulfone) and its capacity to engage in diverse non-covalent interactions contribute to its importance in drug design. tandfonline.comconsensus.app
Overview of Research Paradigms and Current Methodological Trends
The synthesis of substituted biphenyls, including 4'-Methylsulfanyl-biphenyl-2-carboxylic acid, has been significantly advanced by the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for the formation of the biaryl bond, offering mild reaction conditions and broad functional group tolerance. nih.govgre.ac.ukacs.orgresearchgate.net
Modern research trends focus on the development of more efficient and sustainable synthetic methodologies. This includes the use of novel catalysts, exploration of greener reaction media, and the development of one-pot procedures to streamline the synthesis of complex biphenyl derivatives. researchgate.netmdpi.com For the synthesis of this compound, a common approach involves the Suzuki coupling of a boronic acid derivative of one phenyl ring with a halogenated derivative of the other, each bearing the appropriate substituent. For instance, the coupling of 4-(methylthio)phenylboronic acid with 2-bromobenzoic acid or its esters is a plausible synthetic route. chemicalbook.com
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C14H12O2S |
| Molecular Weight | 244.31 g/mol |
| CAS Number | 7148-03-0 (related structure) |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAXWNOCQKCMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 4 Methylsulfanyl Biphenyl 2 Carboxylic Acid and Its Derivatives
Reaction Pathway Elucidation and Intermediates Characterization
The reaction pathways of biphenyl-2-carboxylic acids are diverse and highly dependent on the reaction conditions. Oxidative cyclization, a key transformation, often proceeds through radical intermediates. For instance, the conversion of biphenyl (B1667301) derivatives to fluorenones can involve the formation of an acyl radical, which then undergoes intramolecular cyclization. nih.gov
In decarboxylative reactions, the initial step is often the formation of a carboxyl radical (RCO₂•) through a single-electron transfer (SET) from the carboxylic acid to a catalyst or oxidant. chemistryviews.org This carboxyl radical is unstable and readily releases carbon dioxide to form an aryl or alkyl radical. chemistryviews.orgprinceton.edu In the context of decarboxylative sulfation, a proposed mechanism involves the oxidation of a silver(I)-carboxylate complex to a silver(II) species. This is followed by a ligand-to-metal charge transfer that generates a benzylic radical after decarboxylation. nih.gov These findings suggest that reactions of 4'-Methylsulfanyl-biphenyl-2-carboxylic acid likely proceed through similar radical intermediates, whose ultimate fate is determined by the specific reagents present.
Kinetic Studies and Reaction Rate Analysis
While specific kinetic studies and reaction rate analyses for this compound are not extensively detailed in the available literature, data from related reactions provide insights into factors that influence reaction speed and efficiency. For example, in the tert-butyl hydroperoxide (TBHP)-mediated oxidative cyclization of various biphenyl precursors to fluorenone, reaction yields are highly dependent on the starting functional group and the solvent system. nih.gov The cyclization of biphenyl-2-methanol with TBHP in n-decane gave a 60% yield of fluorenone, whereas biphenyl-2-carbaldehyde under the same conditions yielded only 26%. nih.gov The presence of water has also been noted to potentially lower the activation barrier for radical cyclization in some systems. nih.gov These results indicate that the rate and success of transformations involving this compound would similarly be sensitive to the choice of oxidant, solvent, and reaction temperature.
Stereochemical Aspects of Chemical Transformations
The stereochemical outcomes of reactions are critical, particularly in the synthesis of chiral molecules. While this compound itself is achiral, the mechanisms of its reactions can be informed by studies on chiral analogues. Recently, a stereoretentive decarboxylative amidation of carboxylic acids has been developed, which proceeds without transition metals. nih.gov This method was effective for a wide range of carboxylic acids with chiral centers at benzylic or remote alkyl positions, converting them into N-alkylamides with complete retention of stereochemistry. nih.gov The proposed mechanism involves a series of steps including nucleophilic addition, rearrangement to a dicarbonyl N-hydroxy intermediate, a Lossen-type rearrangement to an isocyanate, and finally, reaction with the carboxylate to form the C-N bond stereoretentively. nih.gov This suggests that under specific conditions, decarboxylative pathways can be designed to avoid the formation of freely rotating radical intermediates that would lead to racemization, a principle that could be relevant to designing stereospecific transformations for derivatives of this compound.
Intramolecular Cyclization Mechanisms (e.g., to Fluorenone Derivatives)
Intramolecular cyclization of biphenyl-2-carboxylic acids and their derivatives is a common strategy for synthesizing fluorenones and related tricyclic systems. One established method is acid-mediated intramolecular Friedel–Crafts acylation. nih.gov
Another significant pathway is oxidative cyclization. The oxidation of biphenyl-2-carboxylic acids with persulfate can yield 3,4-benzocoumarins. rsc.org Metal-free oxidative methods are also prominent, using oxidants like potassium persulfate (K₂S₂O₈) or tert-butyl hydroperoxide (TBHP). nih.gov The TBHP-mediated mechanism for converting a biphenyl-2-carbaldehyde to a fluorenone is proposed to involve the formation of an acyl radical. nih.gov This radical undergoes intramolecular cyclization to produce a tricyclic radical intermediate, which is then oxidized to the final fluorenone product. nih.gov
The table below summarizes the yields of fluorenone from different biphenyl precursors using various oxidative cyclization methods, illustrating the influence of the precursor's functional group and the reaction conditions. nih.gov
| Precursor | Oxidant/Initiator | Solvent | Yield (%) |
| Biphenyl-2-methanol | TBHP | n-decane | 60 |
| Biphenyl-2-carbaldehyde | TBHP | n-decane | 26 |
| Biphenyl-2-carbaldehyde | K₂S₂O₈ / TEABr | - | 68 |
| Biphenyl-2-carbaldehyde | TBHP (aq) | - | 62 |
| Ring-methylated Biphenyl-2-carbaldehyde | TBHP / FeCp₂ | decane | 72 |
Electrochemical Reaction Mechanisms and Selectivity Control
Electrochemical methods offer an alternative route for inducing reactions in organic molecules. The electrochemical oxidation of carboxylic acids can lead to decarboxylation via the Hofer–Moest reaction, which typically proceeds in neutral or alkaline solutions and involves the formation of radical intermediates. mdpi.com For a molecule like this compound, electrochemical oxidation could occur at the carboxylate group or potentially at the electron-rich methylsulfanyl group.
The general mechanism for the electrochemical oxidation of many organic functional groups involves an initial one-electron oxidation to form a radical cation. mdpi.com The fate of this intermediate depends on the reaction conditions. Selectivity in electrochemical reactions can be controlled by several factors, including the electrode material and potential, the solvent system, and the supporting electrolyte. drexel.edu In undivided electrochemical cells, products from the cathode can cross over and affect the reactions at the anode, highlighting the importance of reactor design in controlling the reaction pathway and product selectivity. drexel.edu
Decarboxylative Reaction Pathways
Decarboxylative functionalization is a powerful strategy that uses the ubiquitous carboxylic acid group as a handle to form new carbon-carbon or carbon-heteroatom bonds. princeton.eduresearchgate.net These reactions typically proceed via radical pathways, where the carboxylic acid is converted into a carbon-centered radical through the extrusion of CO₂. researchgate.net
Several methods have been developed to initiate this process:
Oxidative Decarboxylation: Persulfates can act as versatile oxidants to generate carbon-centered radicals from carboxylic acids, which can then be trapped by a sulfating agent. nih.gov
Metallaphotoredox Catalysis: This approach uses a combination of a transition metal catalyst (like nickel or copper) and a photoredox catalyst. princeton.edu The excited photocatalyst oxidizes the carboxylic acid, leading to decarboxylation and the formation of a radical that enters the transition metal's catalytic cycle. princeton.edu
Photoinduced Iron Catalysis: An iron-based catalyst can mediate the decarboxylative sulfonylation of carboxylic acids under mild conditions using visible light irradiation. chemistryviews.org The proposed mechanism involves a single-electron transfer from the carboxylic acid to an Fe(III) species, generating a carboxyl radical that subsequently releases CO₂. chemistryviews.org
These diverse decarboxylative strategies provide multiple pathways to transform this compound into a variety of functionalized biphenyl derivatives by replacing the carboxylic acid group.
Supramolecular Chemistry and Crystal Engineering of Biphenyl Carboxylic Acid Systems
Hydrogen Bonding Motifs in Crystalline Architectures
The primary and most predictable intermolecular interaction governing the crystal structure of 4'-Methylsulfanyl-biphenyl-2-carboxylic acid is the hydrogen bond formed by its carboxylic acid moiety. Carboxylic acids are well-known to form robust and directional hydrogen bonds, which act as primary synthons in crystal engineering.
Analogous to other biphenyl-2-carboxylic acids, the most anticipated hydrogen bonding motif is the formation of a centrosymmetric dimer. nih.govcore.ac.uk In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. This common and highly stable motif is described by the graph set notation R²₂(8). Studies on the closely related 4'-Methylbiphenyl-2-carboxylic acid confirm the presence of such centrosymmetric hydrogen-bonded dimers in its crystal structure. core.ac.uk Similarly, the parent compound, biphenyl-2-carboxylic acid, also forms cyclic hydrogen-bonded dimers. nih.gov It is therefore highly probable that this compound will adopt this dimeric structure as its primary supramolecular building block.
Beyond the primary dimer motif, other weaker hydrogen bonds, such as C-H···O interactions involving the aromatic rings and the carbonyl oxygen, may also play a secondary role in stabilizing the three-dimensional crystal packing.
π-π Stacking Interactions and Aromatic Interactions
The biphenyl (B1667301) core of this compound provides a platform for significant π-π stacking and other aromatic interactions, which are crucial in directing the assembly of the hydrogen-bonded dimers into a stable crystal lattice. The strength and geometry of these interactions are highly dependent on the conformation of the biphenyl system, specifically the dihedral (twist) angle between the two phenyl rings.
The presence of a substituent at the 2-position (the carboxylic acid group) induces steric hindrance that forces the two phenyl rings out of planarity. nih.gov For instance, in 4'-Methylbiphenyl-2-carboxylic acid, the dihedral angle between the aromatic rings is 53.39°. core.ac.uk A similar non-planar conformation is expected for this compound. This twisted conformation influences how the aromatic systems can overlap in the solid state, often leading to offset or T-shaped π-stacking arrangements rather than a direct face-to-face overlap.
| Compound | Dihedral Angle Between Aromatic Rings (°) | Dihedral Angle Between Carboxyl Group and Adjacent Ring (°) | Reference |
|---|---|---|---|
| 4'-Methylbiphenyl-2-carboxylic acid | 53.39 | 42.37 | core.ac.uk |
| Biphenyl-2-carboxylic acid | 46.5 - 52.5 | 43.6 - 50.9 | nih.gov |
Self-Assembly Behavior on Solid Surfaces
The self-assembly of aromatic carboxylic acids on solid surfaces is a key area in the bottom-up fabrication of two-dimensional nanostructures. acs.org The process is governed by a delicate balance between molecule-substrate interactions and intermolecular forces, such as hydrogen bonding and π-π stacking. acs.org
For this compound, it is anticipated that deposition onto a metal surface like silver or copper would lead to the formation of ordered monolayers. acs.orgresearchgate.net The behavior would likely involve:
Initial Physisorption: Molecules first adsorb onto the surface, retaining their structure.
Hydrogen-Bonded Networks: Intermolecular hydrogen bonds between the carboxylic acid groups would drive the formation of ordered 2D structures, analogous to the dimer formation in the bulk crystal.
Deprotonation and Chemisorption: Depending on the reactivity of the substrate and the temperature, the acidic proton of the carboxyl group may be lost, leading to the formation of a carboxylate. acs.orgresearchgate.net This deprotonated species then forms strong coordinative bonds with the metal surface atoms, creating highly stable metal-organic networks.
The biphenyl backbone dictates the spacing and orientation of the molecules within the monolayer, while the terminal methylsulfanyl group would be exposed at the monolayer-vacuum (or monolayer-liquid) interface, influencing the surface properties of the resulting assembly.
Co-crystallization and Polymorphism Studies
Co-crystallization: The carboxylic acid group in this compound is an excellent hydrogen bond donor, making the molecule a prime candidate for co-crystallization. nih.gov By combining it with a complementary hydrogen bond acceptor (a co-former), novel crystalline solids with modified physical properties can be designed. rsc.orggoogle.com A common strategy involves using co-formers containing pyridine (B92270) or amide functionalities, which readily form robust N-H···O or O-H···N hydrogen bonds with the carboxylic acid, creating what are known as supramolecular heterosynthons. The formation of co-crystals can significantly alter properties like solubility and stability. nih.govijprajournal.com
Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules, particularly those with conformational flexibility like biphenyl derivatives. rsc.orgresearchgate.net For this compound, different polymorphs could arise from:
Variations in the dihedral angle between the phenyl rings.
Different arrangements of the primary hydrogen-bonded dimers (e.g., layered vs. herringbone packing).
The formation of alternative hydrogen-bonding motifs, such as a catemer (chain) instead of a dimer, although this is less common for carboxylic acids. researchgate.net
The specific crystallization conditions, such as the choice of solvent and the rate of cooling, can influence which polymorphic form is obtained. Each polymorph would exhibit distinct physical properties.
Rational Design Principles for Tailored Crystalline Solids
The principles of crystal engineering allow for the rational design of crystalline materials based on this compound with targeted architectures and properties. semanticscholar.org The design strategy relies on a hierarchical understanding of its intermolecular interactions.
Primary Synthon Identification: The carboxylic acid dimer is the strongest and most reliable interaction, forming the primary structural unit.
Secondary Interaction Control: The weaker π-π stacking and C-H···O interactions guide the assembly of these dimers. By introducing functional groups that modify the electronic properties of the π-system (like the methylsulfanyl group), these secondary interactions can be fine-tuned.
Supramolecular Heterosynthon Approach: For co-crystals, the robust carboxylic acid dimer can be intentionally disrupted in favor of a new, strong interaction with a selected co-former. The predictability of synthons like the carboxylic acid-pyridine interaction allows for the deliberate construction of multi-component crystals. rsc.org
By systematically applying these principles, it is possible to design solids where the arrangement of this compound molecules is controlled, leading to materials with desired physical characteristics.
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
While dicarboxylic acids are more common as linkers for creating porous 3D Metal-Organic Frameworks (MOFs), monofunctional ligands like this compound are valuable building blocks for designing coordination polymers. nih.govmdpi.commdpi.com
Upon deprotonation, the carboxylate group can coordinate to metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺) in various modes (monodentate, bidentate chelating, or bridging). nih.gov This coordination can lead to the formation of diverse architectures, including:
1D Chains: Metal ions bridged by the carboxylate ligands to form linear or zigzag chains. acs.org
2D Layers: One-dimensional chains further linked together into sheets.
3D Networks: Interconnection of layers or chains, potentially with the help of auxiliary ligands. nih.gov
In such structures, the biphenyl backbone acts as a rigid spacer, while the methylsulfanyl group serves as a functional pendant within the framework. nih.govresearchgate.net This functionality could be used to impart specific properties to the resulting material, such as selective guest adsorption or catalytic activity, without directly participating in the network formation. The steric bulk of the biphenyl group and its substitution pattern would play a significant role in determining the final topology of the coordination polymer. researchgate.net
Future Research Directions and Unexplored Avenues for 4 Methylsulfanyl Biphenyl 2 Carboxylic Acid
Development of Highly Stereoselective Synthetic Routes
The biphenyl (B1667301) axis in 4'-Methylsulfanyl-biphenyl-2-carboxylic acid is a source of potential axial chirality, or atropisomerism, if rotation around the central carbon-carbon bond is restricted. The development of synthetic methods to control this stereochemistry represents a significant and valuable research direction.
Future work should focus on atroposelective synthesis, which aims to produce a single enantiomer of the chiral molecule. researchgate.netrsc.org This could be pursued through several modern synthetic strategies:
Catalyst-Controlled Cross-Coupling: Investigating chiral ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions could induce asymmetry during the formation of the biphenyl bond. researchgate.netnih.gov
Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to one of the starting materials could direct the stereochemical outcome of the biphenyl bond formation, with the auxiliary being removed in a subsequent step.
Organocatalytic Cyclizations: Exploring novel organocatalytic methods that construct one of the aromatic rings in a way that sets the axial chirality is a cutting-edge approach. researchgate.net
Success in this area would not only provide access to optically pure this compound but also enable the study of how its chirality influences its properties in biological systems and chiral materials.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize the synthesis of this compound and its derivatives, a deeper understanding of the reaction mechanisms and kinetics is essential. Future research could employ advanced operando spectroscopy, a technique that allows for the analysis of a chemical reaction as it happens. wikipedia.orghidenanalytical.com
By integrating spectroscopic tools directly into the reaction vessel, researchers can monitor the formation of intermediates, track the consumption of reactants, and identify potential byproducts in real-time. tue.nl Promising techniques for this application include:
Operando FT-IR and Raman Spectroscopy: To observe changes in vibrational modes corresponding to the key functional groups as the reaction progresses.
Operando X-ray Absorption Spectroscopy (XAS): Particularly useful for tracking the oxidation state and coordination environment of a metal catalyst (e.g., palladium) throughout a cross-coupling reaction. nih.govacs.org
In-situ NMR Spectroscopy: To provide detailed structural information on all soluble species present in the reaction mixture at any given moment.
These advanced analytical methods would provide invaluable data for optimizing reaction conditions, improving yields, and gaining fundamental insights into the catalytic cycles involved. tue.nl
Integration of Machine Learning for Predictive Material Design
The field of materials science is increasingly turning to computational methods to accelerate the discovery of new functional materials. chemrxiv.org Integrating machine learning (ML) and computational screening could rapidly identify potential applications for this compound and its derivatives without the need for exhaustive experimental synthesis. nih.govchemrxiv.org
Future research avenues in this domain include:
High-Throughput Virtual Screening: Creating a virtual library of molecules based on the this compound scaffold with various functional modifications. Computational tools can then predict key properties like electronic bandgap, charge mobility, and thermal stability. tue.nl
Predictive Modeling: Developing ML models trained on existing materials data to predict the performance of new derivatives in specific applications, such as organic semiconductors or liquid crystals. nih.govacs.org
Crystal Structure Prediction: Using computational algorithms to predict the likely crystal packing of the molecule, which is crucial for understanding and designing solid-state properties like charge transport in organic electronic devices. chemrxiv.org
This in-silico approach can guide synthetic efforts toward the most promising candidates, saving significant time and resources. chemrxiv.org
Exploration of Novel Catalytic Applications in Organic Synthesis
The functional groups present in this compound—the carboxylic acid and the thioether—suggest its potential use as a ligand or an organocatalyst. nih.gov This remains a largely unexplored area.
Potential research directions include:
Ligand Development: The sulfur atom of the methylsulfanyl group and the oxygen atoms of the carboxylic acid could coordinate with transition metals. Synthesizing and testing this molecule as a ligand in various metal-catalyzed reactions (e.g., cross-coupling, hydrogenation) is a promising avenue.
Organocatalysis: The carboxylic acid moiety can act as a Brønsted acid catalyst, while the thioether could be involved in other catalytic cycles, potentially through radical pathways or by acting as a Lewis base. nih.govsigmaaldrich.com Investigating its ability to catalyze reactions like aldol (B89426) additions, Michael additions, or esterifications would be a novel pursuit. bohrium.com
Asymmetric Catalysis: If enantiomerically pure forms of the molecule can be synthesized (as discussed in 9.1), their application as chiral ligands or catalysts in asymmetric synthesis would be a highly valuable research goal.
Investigation of Supramolecular Assemblies with Tailored Functionality
Supramolecular chemistry involves the study of how molecules assemble through non-covalent interactions. chinesechemsoc.org The this compound molecule possesses key features for directed self-assembly. nih.gov
Future investigations could explore:
Hydrogen Bonding Networks: The carboxylic acid group is a strong hydrogen bond donor and acceptor, which can be used to form predictable one-, two-, or three-dimensional networks in the solid state. researchgate.netacs.org
π-π Stacking: The biphenyl core provides a large aromatic surface capable of engaging in π-π stacking interactions, which can influence the electronic properties of the resulting assembly. chinesechemsoc.org
Stimuli-Responsive Materials: The self-assembly process could potentially be controlled by external stimuli such as pH (by deprotonating the carboxylic acid), temperature, or the presence of specific metal ions that can coordinate with the functional groups. chinesechemsoc.org
By understanding and controlling these self-assembly processes, it may be possible to create novel materials with tailored functions, such as porous solids for gas storage or soft materials like gels and liquid crystals. researchgate.net
Design of Advanced Functional Materials Incorporating the Biphenyl-Methylsulfanyl Scaffold
The rigid biphenyl scaffold is a common component in a wide range of advanced functional materials. nih.govarabjchem.org The specific combination of functional groups in this compound makes it an attractive building block for new materials. phys.orgresearchgate.net
Unexplored avenues for development include:
Organic Electronics: Biphenyl derivatives are frequently used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researching.cnacs.org The electronic properties of this molecule could be tuned by chemical modification to create new semiconductors or host materials for phosphorescent emitters. royalsocietypublishing.org
Liquid Crystals: The elongated, rigid shape of the biphenyl core is a classic feature of molecules that form liquid crystalline phases. Research into how the methylsulfanyl and carboxylic acid groups influence mesophase formation could lead to new liquid crystal materials for display technologies.
Porous Polymers: The molecule could be used as a monomer to synthesize polymers of intrinsic microporosity (PIMs) or metal-organic frameworks (MOFs). The defined geometry of the biphenyl unit could lead to materials with high surface areas for applications in gas separation and storage.
By systematically exploring these research directions, the scientific community can unlock the full potential of this compound as a versatile and valuable chemical compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4'-Methylsulfanyl-biphenyl-2-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : Synthesis often involves coupling biphenyl-2-carboxylic acid derivatives with methylsulfanyl groups via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, methyl ester intermediates (e.g., methyl 4'-methylbiphenyl-2-carboxylate) can be functionalized with methylsulfanyl groups under controlled conditions . Optimization requires factorial design experiments (e.g., varying catalyst loading, temperature, and solvent polarity) to maximize yield . Monitoring reaction progress via HPLC (as in ’s protocols for biphenyl derivatives) ensures purity and identifies byproducts .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is a solid with a melting point of 220–225°C (literature value) . Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation. Use chemical-grade desiccants to avoid moisture absorption. Safety protocols mandate wearing nitrile gloves, P95 respirators for particulates, and full-body chemical-resistant suits during handling .
Q. What analytical techniques are suitable for characterizing purity and structural confirmation?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity, referencing biphenylcarboxylic acid methods .
- NMR : and NMR in deuterated DMSO can confirm the methylsulfanyl group (δ ~2.5 ppm for S–CH) and biphenyl backbone .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~258 g/mol for CHOS).
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives targeting specific biological activities?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict electronic properties and reactive sites. For example, ICReDD’s reaction path search methods combine quantum chemistry with machine learning to identify optimal synthetic routes . Molecular docking studies (using software like AutoDock Vina) can model interactions with biological targets (e.g., enzymes inhibited by biphenylcarboxylic acid derivatives) .
Q. What strategies resolve contradictions in reported physical properties (e.g., solubility or melting points)?
- Methodological Answer :
- Cross-Validation : Compare DSC (Differential Scanning Calorimetry) data for melting points against literature .
- Solubility Studies : Use Hansen solubility parameters to test solvents systematically. For biphenylcarboxylic acids, polar aprotic solvents (e.g., DMF) often enhance solubility due to hydrogen bonding with the carboxylic group .
- Collaborative Reproducibility : Share samples with independent labs to verify results, addressing potential batch-to-batch variability.
Q. How can researchers design experiments to probe the compound’s reactivity under catalytic conditions?
- Methodological Answer :
- Catalytic Screening : Test palladium, copper, or enzyme catalysts for functionalization (e.g., C–S bond formation). Monitor reaction kinetics via in-situ IR spectroscopy.
- Mechanistic Studies : Isotopic labeling (e.g., ) or trapping intermediates (e.g., using TEMPO for radical pathways) clarifies reaction mechanisms .
- Scale-Up Considerations : Use microreactors to maintain temperature control and mixing efficiency during exothermic reactions .
Key Considerations for Experimental Design
- Safety : Prioritize fume hood use and respiratory protection due to unknown chronic toxicity .
- Data Integrity : Use triplicate measurements for physicochemical properties and validate with orthogonal methods (e.g., NMR + HPLC).
- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational modeling to accelerate discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
